molecular formula C13H17ClO B14848017 2-Chloro-5-(cyclohexylmethyl)phenol

2-Chloro-5-(cyclohexylmethyl)phenol

Cat. No.: B14848017
M. Wt: 224.72 g/mol
InChI Key: BKBFIBUMOGUJGV-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclohexylmethyl)phenol is a chlorophenol derivative featuring a cyclohexylmethyl substituent at the 5-position and a chlorine atom at the 2-position of the phenolic ring. Chlorophenols are known for their antimicrobial properties, but substitutions like cyclohexylmethyl may alter solubility, reactivity, and biological activity compared to simpler chlorophenols .

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

2-chloro-5-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17ClO/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

BKBFIBUMOGUJGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclohexylmethyl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 5-(cyclohexylmethyl)phenol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) pKa Key Applications/Notes
This compound Cyclohexylmethyl C₁₃H₁₇ClO ~224.7 (estimated) Not reported Not reported ~8–9 (estimated) Potential agrochemical intermediate
2-Chloro-5-(trifluoromethyl)phenol Trifluoromethyl C₇H₄ClF₃O 196.56 87–88 (38 mmHg) 1.459 7.49 Organic building block; high lipophilicity
2-Chloro-5-(piperidin-1-ylmethyl)phenol Piperidinylmethyl C₁₂H₁₆ClNO 225.71 Not reported Not reported ~9 (estimated) Lab-scale research; discontinued commercial availability
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol 3-Cyano-2-fluorophenyl C₁₃H₇ClFNO 247.65 Not reported Not reported ~7–8 (estimated) Specialty chemical for drug discovery
2-Chloro-5-(boronic ester)phenol* Dioxaborolane C₁₂H₁₆BClO₃ 254.52 Not reported Not reported ~8–9 (estimated) Suzuki coupling precursor; lab scaffold

*Full name: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Structural and Functional Differences

  • Cyclohexylmethyl vs. Trifluoromethyl: The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol enhances electron-withdrawing effects and lipophilicity, lowering its pKa (7.49) compared to the cyclohexylmethyl analog (estimated pKa ~8–9). This increases acidity and may improve stability in aqueous environments .
  • Piperidinylmethyl vs. However, its discontinued commercial status limits accessibility .
  • Boronic Ester Substitution: The boronic ester in 2-Chloro-5-(dioxaborolanyl)phenol enables cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-boronated analogs .

Physicochemical and Environmental Considerations

  • Boiling Point and Density: 2-Chloro-5-(trifluoromethyl)phenol has a relatively low boiling point (87–88°C at 38 mmHg) and high density (1.459 g/mL), reflecting its compact, halogenated structure . Cyclohexylmethyl analogs likely exhibit higher boiling points due to increased molecular weight.
  • Environmental Impact: Chlorophenols are restricted under ZDHC MRSL guidelines due to toxicity. Substitutions like cyclohexylmethyl may reduce volatility but require evaluation for biodegradability and bioaccumulation .

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